tert-Butylhydroquinone

Catalog No.
S544641
CAS No.
1948-33-0
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylhydroquinone

CAS Number

1948-33-0

Product Name

tert-Butylhydroquinone

IUPAC Name

2-tert-butylbenzene-1,4-diol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,11-12H,1-3H3

InChI Key

BGNXCDMCOKJUMV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)O)O

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Practically insoluble in water; soluble in ethanol
Solubility: 5% in water at 95 °C, 5% in lard at 50 °C
In water, 2000 mg/L at 30 °C (Shake-flask method)
Solubility in fats and food-grade solvents is good
(at 25 °C): less than 1% in water, 60% in ethanol, 60% in ethyl acetate, 10% in glyceryl monooleate, 10% in cottonseed oil, 10% in corn oil, 10% in soybean oil, 30% in propylene glycol, 5% in safflower oil
Soluble in acetone, alcohol, ethyl acetate

Synonyms

2-tert-butylhydroquinone, 2-tertiary-butylhydroquinone, mono-tert-butylhydroquinone, monotertiary butyl hydroquinone, MTBHQ, TBHQ, tert-butylhydroquinone

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)O

Description

The exact mass of the compound tert-Butylhydroquinone is 166.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)practically insoluble in water; soluble in ethanolin water, 2000 mg/l at 30 °c (shake-flask method)solubility in fats and food-grade solvents is good(at 25 °c): less than 1% in water, 60% in ethanol, 60% in ethyl acetate, 10% in glyceryl monooleate, 10% in cottonseed oil, 10% in corn oil, 10% in soybean oil, 30% in propylene glycol, 5% in safflower oilsoluble in acetone, alcohol, ethyl acetate. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. It belongs to the ontological category of hydroquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Activity

  • Food Preservation: TBHQ is primarily known as a food additive due to its potent antioxidant properties. It prevents fats and oils from spoiling by neutralizing free radicals that cause oxidation []. This extends the shelf life of various food products [].
  • Cellular Protection: Research suggests TBHQ's antioxidant properties might offer protection to cells from oxidative damage. Oxidative stress is implicated in various diseases, and TBHQ's ability to scavenge free radicals is being explored in this context [].
Important Note

While some research suggests potential benefits, the safety of TBHQ at high doses is a concern. Further studies are needed to understand its long-term effects [].

Antimicrobial Properties

Research indicates TBHQ exhibits antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans []. This property is being investigated for its potential applications in food preservation and the development of new disinfectants [].

Additional Research Areas

While the aforementioned applications are prominent, TBHQ is being explored in other scientific areas as well. These include:

  • Pharmaceutical Research: Some studies suggest TBHQ might have protective effects against liver, kidney, and nerve damage []. However, more research is required to understand its potential therapeutic applications.
  • Material Science: Research suggests TBHQ can be used to modify electrode materials for supercapacitors, potentially improving their energy storage capacity [].

Tert-Butylhydroquinone is a synthetic aromatic organic compound that belongs to the class of phenols. It is a derivative of hydroquinone, characterized by the presence of a tert-butyl group at one of the ring positions. This compound appears as a white to light tan crystalline powder and is primarily utilized for its antioxidant properties in various industrial and food applications. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol. Tert-Butylhydroquinone is insoluble in water but soluble in organic solvents, making it effective in various formulations .

As mentioned earlier, TBHQ's primary mechanism of action involves its role as a free radical scavenger. In food systems, fats and oils are susceptible to oxidation by free radicals, which can lead to rancidity and off-flavors. TBHQ donates a hydrogen atom to the free radical, creating a stable molecule and preventing further oxidation of the fat or oil [].

The safety of TBHQ as a food additive is a topic of ongoing research. While generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) at regulated levels [], some studies suggest potential health concerns at high doses []. TBHQ can cause skin irritation, allergic reactions, and eye irritation upon direct contact [].

Data and Case Studies

  • A study by the National Toxicology Program (NTP) found no evidence of carcinogenicity in rats and mice exposed to TBHQ in their diet []. However, the study noted some limitations, and further research is recommended.
  • A case study reported a 4-year-old child experiencing vomiting and diarrhea after ingesting a large quantity of potato chips containing TBHQ []. This highlights the importance of proper handling and consumption within recommended dietary limits.

Tert-Butylhydroquinone exhibits several notable chemical behaviors:

  • Reactivity: It behaves as a weak organic acid due to the presence of the hydroxyl (-OH) group. This allows it to react with bases, generating heat and potentially initiating polymerization reactions .
  • Decomposition: When heated, tert-butylhydroquinone decomposes, releasing acrid smoke and toxic fumes such as carbon monoxide and carbon dioxide. The primary decomposition product is tert-butyl benzoquinone, which can further react with other compounds, leading to various breakdown products .
  • Nitration and Sulfonation: Tert-butylhydroquinone can undergo nitration and sulfonation reactions, which are typical for phenolic compounds. These reactions can generate heat and may lead to explosive products under certain conditions .

Tert-Butylhydroquinone has been studied for its biological effects:

  • Antioxidant Properties: It primarily functions as an antioxidant, preventing lipid peroxidation and oxidative stress-induced toxicity. This property makes it valuable in food preservation and cosmetics .
  • Toxicity: Despite its beneficial uses, tert-butylhydroquinone can be toxic upon ingestion or prolonged exposure. Symptoms include skin irritation, respiratory issues, and potential liver damage. Studies have indicated that high doses may lead to carcinogenic effects in laboratory animals, although regulatory bodies like the European Food Safety Authority consider it safe at permitted levels in food .

Tert-Butylhydroquinone can be synthesized through various methods:

  • Hydrolysis of tert-butyl catechol: This method involves the hydrolysis of tert-butyl catechol under controlled conditions.
  • Direct alkylation: Hydroquinone can be directly alkylated using tert-butyl chloride in the presence of a base such as sodium hydroxide.
  • Oxidative coupling: Another approach involves the oxidative coupling of phenolic compounds under specific conditions to yield tert-butylhydroquinone .

Unique AspectsButylated HydroxyanisoleContains methoxy groupFood preservativeMore potent antioxidant than tert-butylhydroquinoneHydroquinoneLacks tert-butyl groupSkin lightening agentMore soluble in waterPropyl GallateContains gallate structureFood preservativeStronger flavor impact

These comparisons highlight how tert-butylhydroquinone's unique structure contributes to its specific applications and behaviors in various environments .

Research has demonstrated several interactions involving tert-butylhydroquinone:

  • Binding with Proteins: Studies have shown that tert-butylhydroquinone interacts with bovine serum albumin through hydrophobic forces and hydrogen bonds. This interaction can alter the protein's secondary structure .
  • DNA Interaction: Tert-butylhydroquinone has been observed to intercalate with calf thymus DNA, affecting its conformation and potentially leading to DNA damage when combined with metal ions like copper(II) .

High-Performance Liquid Chromatography Variants

High-Performance Liquid Chromatography represents the gold standard for tert-butylhydroquinone quantification in food matrices, offering exceptional separation efficiency and versatility through various detection modalities [1] [2] [3]. The technique provides superior resolution for simultaneous analysis of multiple antioxidants while maintaining excellent reproducibility and accuracy.

Reversed-Phase High-Performance Liquid Chromatography Systems

Reversed-phase configurations utilizing C18 stationary phases have demonstrated remarkable efficacy for tert-butylhydroquinone analysis [1] [4]. The Inertsil ODS-SP column (5 μm, 150 × 4.6 mm) coupled with acetonitrile, methanol, and 5% aqueous acetic acid mobile phase (20:20:60 v/v/v) provides optimal separation conditions [1]. This system achieves detection limits of 20 μg/L when coupled with fluorescence detection (excitation 293 nm, emission 332 nm) and demonstrates linear calibration ranges from 0-150 μg/L with correlation coefficients exceeding 0.999 [1].

The Waters XBridge C18 column (5 μm, 4.6 mm × 150 mm) represents another highly effective stationary phase for tert-butylhydroquinone analysis [4]. Using an isocratic mobile phase consisting of 1% acetic acid and acetonitrile (60:40 v/v) at 1 mL/min flow rate, this system achieves detection limits of 0.2 mg/L with excellent recovery rates ranging from 95% to 105% [4]. The total analysis time is optimized to 18 minutes, making it suitable for routine analytical applications.

Normal-Phase High-Performance Liquid Chromatography Applications

Normal-phase chromatography offers distinct advantages for tert-butylhydroquinone analysis, particularly in preventing reduction artifacts associated with reversed-phase systems [3] [5]. Silica columns with gradient elution using n-hexane containing 5% ethyl acetate and n-hexane containing 5% isopropanol provide excellent separation of tert-butylhydroquinone from its oxidation product tert-butylquinone [5]. This approach demonstrates wide linear ranges of 0.10-500.00 μg/mL with correlation coefficients exceeding 0.9998 [3].

The dual wavelength detection strategy at 280 nm for tert-butylhydroquinone and 310 nm for tert-butylquinone enables simultaneous quantification while avoiding interference from degradation products [5] [6]. Recovery studies in soybean oil and lard matrices yield excellent results ranging from 81.38% to 102.34%, demonstrating the method's applicability across diverse lipid matrices [3].

Advanced Detection Strategies

Broadband Cavity Enhanced Absorption Spectroscopy integration with High-Performance Liquid Chromatography represents a breakthrough in sensitivity enhancement for tert-butylhydroquinone analysis [2]. This coupling achieves minimum detectable absorption coefficients of 1.9 × 10⁻⁵ cm⁻¹ at 280 nm, providing limits of detection and quantification up to 30 times lower than conventional systems [2]. The enhanced sensitivity proves particularly valuable for trace-level analysis in complex food matrices.

Chemiluminescence detection coupled with High-Performance Liquid Chromatography offers another sensitive approach based on the inhibitory effect of tert-butylhydroquinone on the luminol-potassium ferricyanide reaction [7]. Using a reversed-phase C18 column with methanol:water (80:20 v/v) mobile phase, this system achieves detection limits of 24 ng/mL with linear ranges spanning 1×10⁻⁷ to 1×10⁻⁵ g/mL [7].

Detection MethodColumn TypeMobile PhaseDetection LimitLinear RangeRecovery (%)
HPLC-UV (280 nm)Inertsil ODS-SP (5 μm, 150 × 4.6 mm)ACN/MeOH/5% acetic acid (20:20:60)0.04 mg/kgNot specified93.1-99.5
HPLC-Fluorescence (Ex 293 nm, Em 332 nm)Inertsil ODS-SP (5 μm, 150 × 4.6 mm)ACN/MeOH/5% acetic acid (20:20:60)20 μg/L0-150 μg/LGood recovery
Normal-Phase HPLC-UV (280 nm/310 nm)Silica columnn-hexane containing 5% ethyl acetate0.40 μg/mL0.10-500.00 μg/mL81.38-102.34
HPLC-BBCEAS (280 nm)C18 columnStandard HPLC conditions30× lower than conventionalEnhanced sensitivityNot specified
HPLC-ChemiluminescenceC18 reversed-phaseMethanol:water (80:20)24 ng/mL1×10⁻⁷-1×10⁻⁵ g/mLGood recovery

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry provides exceptional specificity and sensitivity for tert-butylhydroquinone analysis through molecular fragmentation patterns and retention time confirmation [8] [9] [10]. The technique offers superior identification capabilities and enables simultaneous analysis of transformation products formed during storage and processing.

Analytical Conditions and Column Selection

The HP-5MS column represents the optimal stationary phase for tert-butylhydroquinone analysis, providing excellent thermal stability and resolution [9]. Temperature programming begins at 70°C for 1 minute, increases to 200°C at 10°C/min and holds for 1 minute, then increases to 280°C at 10°C/min and holds for 1 minute, finally reaching 300°C and holding for 5 minutes [9]. Inlet temperatures of 230°C and electron bombardment ionization at 70 eV provide optimal detection conditions.

The ion source temperature of 230°C and Gas Chromatography-Mass Spectrometry interface temperature of 280°C ensure efficient ionization and transfer of analytes [9]. Under these conditions, excellent linearity is achieved in the range of 0.15-100.00 μg/mL with correlation coefficients exceeding 0.998 [9]. Detection limits for tert-butylhydroquinone, tert-butylbenzoquinone, and monohydroxyalkyl hydroquinone reach 0.05, 0.17, and 0.10 μg/mL respectively [9].

Transformation Product Analysis

Gas Chromatography-Mass Spectrometry excels in simultaneous determination of tert-butylhydroquinone and its transformation products formed during thermal processing and storage [9]. The method enables evaluation of initial tert-butylhydroquinone addition levels by analyzing both parent compound and degradation products [9]. Recovery studies demonstrate excellent performance ranging from 93.28% to 104.64% across the analytical range [9].

Sample Preparation and Extraction

Sample preparation for Gas Chromatography-Mass Spectrometry analysis typically involves ethyl acetate extraction followed by concentration and derivatization when necessary [8] [10]. For food matrices, samples are extracted with ethyl acetate, the solvent is evaporated, and the residue is dissolved in appropriate solvents for analysis [11]. The extraction efficiency exceeds 85% for fortified samples at 100 ppm levels [11].

Derivatization with trimethylsilyl groups enhances volatility and thermal stability for compounds requiring enhanced chromatographic performance [12]. The tert-butylhydroquinone bis(tert-butyldimethylsilyl) ether derivative provides improved peak shape and retention characteristics on non-polar columns [12].

Detection MethodColumn SpecificationsTemperature ProgramDetection LimitLinear RangeRecovery (%)
GC-MS (EI, 70 eV)Not fully specifiedInitial 70°C, ramp to 280°C0.05 μg/mL0.15-100.00 μg/mL93.28-104.64
GC-MS HP-5MS columnHP-5MS column70°C (1 min) → 200°C → 280°C → 300°C0.05, 0.17, 0.10 μg/mL0.15-100.00 μg/mL93.28-104.64
GC-FIDFlame ionization detectionStandard GC program1.0 ppmWide range>85
GC-MS selected ion monitoringSelected mass spectrometryOptimized conditions0.05 mg/kgSuitable range90-102

Spectroscopic Identification Strategies

Infrared Spectral Fingerprinting

Infrared spectroscopy provides definitive structural identification of tert-butylhydroquinone through characteristic vibrational fingerprints [13] [14] [15]. The technique offers rapid, non-destructive analysis capabilities essential for quality control and purity assessment applications.

Characteristic Vibrational Assignments

The infrared spectrum of tert-butylhydroquinone exhibits distinctive absorption bands that enable unambiguous identification [14] [15]. The broad absorption region from 3670-3070 cm⁻¹ corresponds to phenolic O-H stretching vibrations, with broadening attributed to intermolecular hydrogen bonding in solid-state samples [14]. This characteristic band provides primary identification evidence for the hydroquinone functionality.

The tert-butyl group generates characteristic doublet absorptions at 1395-1385 cm⁻¹ and 1370 cm⁻¹, corresponding to asymmetric and symmetric C-H bending vibrations respectively [15]. The longer wavelength component typically exhibits greater intensity, consistent with tert-butyl substitution patterns [15]. These bands provide definitive evidence for the tert-butyl substituent and enable differentiation from other alkyl-substituted hydroquinones.

Skeletal C-C vibrations of the tert-butyl group appear in the 1255-1200 cm⁻¹ region with medium intensity [15]. Additional aromatic C=C stretching vibrations occur in the 1500-1600 cm⁻¹ region, confirming the benzene ring structure [15]. The combination of these characteristic absorptions provides a unique infrared fingerprint for tert-butylhydroquinone identification.

Quantitative Analysis Applications

Infrared spectroscopy enables quantitative determination of tert-butylhydroquinone purity through measurement of specific absorption bands [13]. The carbonyl absorption at 1659 cm⁻¹ serves as a marker for tert-butyl-para-benzoquinone impurities, enabling calculation of impurity levels through comparative intensity measurements [13]. This approach requires matched calcium fluoride cells and chloroform solvent for accurate quantitative determinations.

The infrared method demonstrates excellent correlation with chromatographic purity assessments when properly calibrated with reference standards [13]. Sample preparation involves dissolution in chloroform followed by filtration through appropriate membranes to ensure optical clarity [13]. Background correction and baseline establishment prove critical for accurate quantitative measurements.

Advanced Fourier Transform Infrared Applications

Fourier Transform Infrared spectroscopy with Attenuated Total Reflectance sampling provides rapid analysis capabilities for tert-butylhydroquinone in food matrices [16]. This approach eliminates complex sample preparation requirements while maintaining analytical specificity [16]. The technique proves particularly valuable for quality control applications requiring rapid throughput and minimal sample consumption.

Microscale Fourier Transform Infrared analysis enables characterization of individual crystals and particles, providing insights into polymorphic forms and crystal structures [16]. This capability proves valuable for understanding physical stability and formulation characteristics of tert-butylhydroquinone in commercial applications.

Infrared Band (cm⁻¹)AssignmentIntensityAnalysis Method
3670-3070O-H stretching (broad, hydrogen bonded)Strong, broadKBr pellet, FTIR
1659t-butyl-p-benzoquinone markerMediumChloroform solution, quantitative
1395-1385tert-butyl doublet (CH bending)MediumKBr pellet
1370tert-butyl doublet (CH bending)Medium to strongKBr pellet
1255-1200Skeletal C-C vibrations (tert-butyl)MediumStandard FTIR
1500-1600Aromatic C=C stretchingMedium to strongStandard FTIR

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-visible absorption spectroscopy provides sensitive detection and quantification capabilities for tert-butylhydroquinone through characteristic electronic transitions [14] [17] [18]. The technique offers excellent selectivity when combined with appropriate wavelength selection and sample preparation procedures.

Electronic Transition Characteristics

The ultraviolet-visible spectrum of tert-butylhydroquinone exhibits multiple absorption maxima corresponding to distinct electronic transitions [14] [17]. The primary absorption maximum occurs at 206 nm, attributed to intense π→π* and σ→π* transitions associated with the aromatic ring system [14]. A secondary absorption maximum at 227 nm corresponds to π→π* transitions, while a characteristic weak absorption at 292 nm results from n→π* transitions involving non-bonding electrons on oxygen atoms [14] [17].

Density functional theory calculations confirm these experimental observations, predicting absorption peaks at 268.8 nm and 221.4 nm arising from n→π* and π→π* transitions respectively [14]. The excellent agreement between theoretical predictions and experimental measurements validates the electronic structure assignments and enhances confidence in spectroscopic identification.

The 292 nm absorption maximum proves particularly valuable for analytical applications due to its characteristic intensity and minimal interference from other food components [17]. This wavelength serves as the primary detection wavelength for High-Performance Liquid Chromatography applications and provides excellent sensitivity for direct spectrophotometric measurements [17].

Quantitative Analysis Methods

Ultraviolet-visible spectroscopy enables direct quantification of tert-butylhydroquinone in solution through Beer's law relationships [19] [18]. The molar absorptivity at 292 nm provides sufficient sensitivity for analysis of concentrations relevant to food applications [17]. Standard curves demonstrate excellent linearity across analytical ranges with correlation coefficients typically exceeding 0.999 [19].

Dual wavelength detection at 280 nm and 310 nm enables simultaneous analysis of tert-butylhydroquinone and its oxidation product tert-butylquinone [18]. This approach proves essential for stability studies and degradation monitoring during storage and processing [18]. The wavelength selection provides optimal selectivity while maintaining sensitivity for both analytes.

Advanced Spectrophotometric Applications

Multi-wavelength spectrophotometric analysis using partial least squares calibration enables determination of tert-butylhydroquinone in complex mixtures containing multiple synthetic antioxidants [20]. This chemometric approach resolves overlapping spectra and provides accurate quantification despite spectral interferences [20]. The method demonstrates excellent performance for routine analysis of commercial antioxidant formulations.

Derivative spectrophotometry enhances resolution of overlapping absorption bands and improves detection limits through baseline correction [20]. Second and fourth derivative spectra provide enhanced selectivity for tert-butylhydroquinone determination in the presence of structurally similar compounds [20]. This approach proves particularly valuable for analysis of aged samples containing multiple degradation products.

Wavelength (nm)Transition TypeExtinction CoefficientApplication
206π→π* and σ→π*HighMaximum absorption peak
227π→π*MediumSecondary peak
292n→π* (weak)Low (weak absorption)Characteristic weak peak
280TBHQ detection wavelengthOptimized for HPLCHPLC detection
310TQ detection wavelengthOptimized for HPLCOxidation product detection

Emerging Detection Technologies

Ratiometric Fluorescence Probes

Ratiometric fluorescence detection represents a revolutionary advancement in tert-butylhydroquinone analysis, providing self-calibration capabilities and enhanced accuracy through dual emission monitoring [21] [22] [23]. These sophisticated probe systems overcome traditional limitations associated with single-wavelength fluorescence measurements while delivering exceptional sensitivity and selectivity.

Non-Conjugated Polymer Dots and Gold Nanocluster Systems

The integration of non-conjugated polymer dots with gold nanoclusters creates a powerful ratiometric fluorescence platform for tert-butylhydroquinone detection [21] [24]. This dual-emission system exhibits fluorescence maxima at 480 nm and 630 nm under 370 nm excitation, with the intensity ratio serving as the analytical signal [21]. The gold nanocluster fluorescence undergoes selective quenching upon tert-butylhydroquinone interaction due to strong electrostatic interactions, while the polymer dot emission increases proportionally [21].

The detection system demonstrates exceptional analytical performance with linear relationships spanning 0.2 to 60 μg/mL and achieving detection limits of 0.048 μg/mL [21]. Quantification limits reach 0.159 μg/L, representing significant improvements over conventional detection methods [21]. Recovery studies across three concentration levels yield excellent results ranging from 80% to 102%, confirming the method's accuracy for food analysis applications [21].

Dual-Emission Carbonized Polymer Dot Platforms

Advanced dual-emission carbonized polymer dot systems enable sophisticated "on-off-on" ratiometric detection strategies for tert-butylhydroquinone [22] [23] [25]. The system employs blue fluorescent carbonized polymer dots as response signals and yellow fluorescent carbonized polymer dots as internal reference materials [22]. Iron(III) ions selectively quench blue fluorescence while leaving yellow emission unaffected, creating a sensing platform where tert-butylhydroquinone restores blue fluorescence through competitive binding [22].

Density functional theory calculations elucidate the fluorescence mechanisms, revealing that tert-butylhydroquinone forms competitive complexes with iron(III) ions, releasing carbonized polymer dots and restoring fluorescence [22]. This mechanistic understanding enables optimization of detection conditions and enhances method reliability [22]. The optimized system provides linear responses from 0.2 to 2 μM with detection limits reaching 0.052 μM [23].

Iron-Based Metal-Organic Framework Systems

Iron(III)-based metal-organic frameworks offer exceptional sensitivity through ligand-to-metal charge transfer inhibition mechanisms [26]. The octahedral framework structures synthesized from ferric chloride hexahydrate and 2-aminoterephthalic acid exhibit weak fluorescence due to charge transfer and internal filtration effects [26]. Tert-butylhydroquinone binding to iron(III) centers inhibits charge transfer, releasing fluorescence from the organic ligands and providing turn-on detection responses [26].

The metal-organic framework sensors demonstrate remarkable sensitivity with detection limits reaching 0.0030 μmol/L under optimized conditions [26]. Linear ranges extend from 0 to 150 μmol/L, providing wide dynamic ranges suitable for diverse analytical applications [26]. Validation studies in soybean oil matrices confirm excellent correlation with High-Performance Liquid Chromatography results, demonstrating practical applicability [26].

Carbon Dot-Based Competitive Detection Systems

Carbon dot platforms utilizing photoinduced electron transfer mechanisms provide highly sensitive tert-butylhydroquinone detection through competitive interactions with iron(III) ions [27]. The detection strategy employs carbon dots whose fluorescence undergoes quenching by iron(III) ions through electron transfer processes [27]. Tert-butylhydroquinone competes effectively for iron(III) binding, restoring carbon dot fluorescence in proportion to analyte concentration [27].

This competitive detection approach achieves exceptional analytical performance with detection limits of 0.01 μg/mL and linear ranges spanning 0.5 to 80 μg/mL [27]. Recovery studies in spiked edible oil samples demonstrate excellent accuracy with values ranging from 94.29% to 105.82% [27]. The method's high specificity and good accuracy make it suitable for routine screening applications in food safety monitoring [27].

Detection StrategyDetection PrincipleDetection LimitLinear RangeRecovery (%)
Ratiometric NCPDs/AuNCsDual emission at 480/630 nm0.048 μg/mL0.2-60 μg/mL80-102
Fe-MOF turn off-onLMCT inhibition and fluorescence restoration0.0030 μmol/L0-150 μmol/LConsistent with HPLC
Dual-emission CPDsOn-off-on ratiometric with Fe³⁺0.052 μM0.2-2 μMNot specified
Carbon dots/Fe(III) competitivePET effect competition0.01 μg/mL0.5-80 μg/mL94.29-105.82

Electrochemical Sensing Platforms

Electrochemical sensing platforms represent cutting-edge developments in tert-butylhydroquinone detection, offering exceptional sensitivity, selectivity, and real-time monitoring capabilities [28] [29] [30]. These advanced systems leverage nanomaterial modifications and sophisticated electrode designs to achieve unprecedented analytical performance while maintaining practical applicability for food analysis.

Titanium Dioxide-Cobalt-Nitrogen-Doped Carbon Nanotube Systems

The integration of titanium dioxide, cobalt nanoparticles, and nitrogen-doped carbon nanotubes creates highly effective electrochemical platforms for tert-butylhydroquinone detection [28]. These heterostructured nanomaterials derive from zeolitic imidazolate framework-67 titanium dioxide composites through controlled calcination in argon-hydrogen atmospheres [28]. The resulting materials exhibit dodecahedron-like morphologies with twisted nanotube surfaces that provide exceptional electrocatalytic performance [28].

The optimized titanium dioxide-cobalt-nitrogen-doped carbon nanotube sensors demonstrate remarkable analytical capabilities with detection limits reaching 4 nM and linear ranges spanning 0.04 to 100 μM [28]. The enhanced performance results from synergistic effects between multi-phase compositions, accelerated electron transfer, and constructed cobalt-titanium multi-active sites [28]. These sensors exhibit excellent stability, anti-interference capabilities, and reproducibility essential for routine analytical applications [28].

Nickel-Aluminum Layered Double Hydroxide-Glucose Carbon Systems

Advanced porous carbon nanomaterials derived from nickel-aluminum layered double hydroxides and glucose carbon spheres provide exceptional electrochemical sensing capabilities [29]. The synthesis involves co-precipitation of layered double hydroxides with glucose followed by pyrolysis at 800°C, creating porous structures with enhanced specific surface areas [29]. These materials promote electron transfer and analyte adsorption, significantly improving detection accuracy [29].

The nickel-aluminum layered double hydroxide-glucose carbon sensors achieve impressive analytical performance with detection limits of 8.2 nM and linear ranges from 0.02 to 30 μM [29]. The wide detection range and exceptional sensitivity make these sensors effective for both large-scale and routine testing applications [29]. Validation studies in real edible oil samples demonstrate excellent reliability and practical applicability [29].

Copper Tungstate Nanoparticle Platforms

Hydrothermally synthesized copper tungstate nanoparticles provide exceptional electrochemical detection capabilities when integrated with screen-printed carbon electrodes [30]. These nanoparticles exhibit superior physicochemical and morphological characteristics that enhance sensitivity, selectivity, and detection efficiency [30]. The disposable strip format enables convenient field applications and streamlines quality assessment procedures [30].

The copper tungstate modified electrodes demonstrate outstanding analytical performance with detection limits reaching 0.9 nM and remarkably wide linear ranges from 0.01 to 789 μM [30]. The sensors exhibit excellent selectivity, superior anti-interference capabilities, and promising recovery ranges in food samples [30]. These characteristics facilitate real-time monitoring and support comprehensive food additive quality assessment programs [30].

Ratiometric Electrochemical Sensing Strategies

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Tert-butylhydroquinone appears as white to light tan crystalline powder or a fine beige powder. Very slight aromatic odor. (NTP, 1992)
Dry Powder, Water or Solvent Wet Solid, Liquid, Other Solid
White crystalline solid having a characteristic odour
White to light tan solid; [HSDB] Tan powder; [MSDSonline]
Solid

Color/Form

White to light tan crystalline powder or a fine beige powder
White crystalline solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

166.099379685 g/mol

Monoisotopic Mass

166.099379685 g/mol

Boiling Point

563 °F at 760 mmHg (NTP, 1992)
295 °C

Flash Point

340 °F (NTP, 1992)
171 °C (340 °F) - closed cup

Heavy Atom Count

12

Vapor Density

5.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.73 (Air = 1)

Density

1.05 (NTP, 1992) - Denser than water; will sink
1.05

LogP

log Kow = 2.94 (est)

Odor

Very slight aromatic odor
Characteristic odor
Very slight odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

261 to 264 °F (NTP, 1992)
126.5-128.5 °C
127 - 129 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C12674942B

GHS Hazard Statements

Aggregated GHS information provided by 2736 companies from 38 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 137 of 2736 companies. For more detailed information, please visit ECHA C&L website;
Of the 37 notification(s) provided by 2599 of 2736 companies with hazard statement code(s):;
H302+H312 (18.78%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H302 (98.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (29.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (27.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (45.4%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (36.9%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14.16%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: t-Butylhydroquinone is a white to a tan, crystalline powder. It has a very slight odor. t-Butylhydroquinone is very soluble in water. USE: t-Butylhydroquinone is used as an antioxidant in food (EAFUS) and cosmetics and as a chemical stabilizer. It is also an inert ingredient in some ant and roach insecticides. EXPOSURE: Workers that use t-butylhydroquinone may breathe in mists or have direct skin contact. The general population may be exposed by ingestion of food, application of cosmetics and use of ant baits. If t-butylhydroquinone is released to the environment, it will be broken down in air. t-Butylhydroquinone released to air will also be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will not be readily broken down by microorganisms, and is not expected to build up in fish. RISK: No additional data on the potential for t-butylhydroquinone to cause toxic effects in humans. Slight skin irritation was observed in laboratory animals following repeat skin application. Loss of appetite, vomiting, and subsequent decreased body weight were observed in laboratory animals fed a high dose for a few days. Anemia was observed in laboratory animals exposed to moderate doses over time. No evidence of infertility, abortion, or birth defects were observed in laboratory animals fed moderate-to-high levels of t-butylhydroquinone before and/or during pregnancy. Decreased sperm counts, altered estrous cycling, and increased fetal death were observed in laboratory animals fed very high levels of t-butylhydroquinone before and during pregnancy. There was no evidence of cancer in laboratory animals exposed to low-to-high doses of t-hydroquinone in feed over their lifetimes. The potential for t-butylhydroquinone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ /The objective was/ to investigate the protective effect of tert-butylhydroquinone on bone marrow cells in rats from cytotoxicity induced by benzene in vitro. The bone marrow cells in rats were divided into two groups randomizedly. Cells of the control group were stimulated by 0, 5, 10, 15, 20 mmol/L benzene for 2, 4, 6 hours respectively. Cells of the tBHQ-pretreated group were treated by 100 umol/L tBHQ for 12 hours followed by the same conditions as the control group. The DNA damage was detected by single cell gel electrophoresis assay (SCGE) and cell apoptosis was examined by flow cytometry. The activities of NAD (P) H: quinone oxidoreductase (NQO1) in bone marrow cells of rats were also measured before benzene treatment in two groups. In the control group, the DNA damage and the apoptosis of bone marrow cells was increased with the growing concentration and time of benzene treatment. The DNA migration and the lengths of DNA migration of the bone marrow cells in the rats under 5, 10, 15, 20 mmol/L benzene treatment in the tBHQ-pretreated group were significantly lower than those in control group at the same time point (p<0.05). The apoptosis of the bone marrow cells in the rats stimulated by 15, 20 mmol/L benzene for 2 hours and 10, 15, 20 mmol/L benzene for 4 hours as well as 5, 10, 15, 20 mmol/L benzene for 6 hours were also significantly lower than those in control group (p<0.05). The activities of NQO1 in the bone marrow cells in the rats were increased after tBHQ treatment (p<0.01) (1.62 +/- 0.16 min(-1).mg(-1) vs. the control group: 0.95 +/- 0.08 min(-1).mg(-1)). Benzene can induce the DNA damage and the apoptosis of bone marrow cells in rats in a time dependent and dose dependent manner to some extent. tBHQ can protect the bone marrow cells in rats from the cytotoxicity induced by benzene, which can be partly explained by the increase of the NQO1 activity induced by tBHQ.
/EXPL THER/ ... In this study, we evaluated whether tBHQ pretreatment prevented renal damage induced by ischemia and reperfusion (I/R). Four groups of rats were studied: (a) control-sham (CT), (b) tBHQ-sham (tBHQ), (c) I/R and (d) tBHQ + I/R. Intraperitoneal (i.p.) injections of tBHQ (50 mg/kg) were given to the tBHQ and tBHQ + I/R groups and 3% ethanol/isotonic saline solution to the CT and I/R groups. Animals were killed 24 hours after I/R. tBHQ attenuated I/R-induced renal dysfunction, structural damage, oxidative/nitrosative stress, glutathione depletion and the decrease in several antioxidant enzymes. The renoprotective effect of tBHQ on I/R injury was associated with the attenuation in oxidative/nitrosative stress and the preservation of antioxidant enzymes.
/EXPL THER/ Cis-diamminedichloroplatinum II (CDDP)-induced nephrotoxicity is associated with the overproduction of reactive oxygen species. ... The purpose of this study was to investigate the ability of tBHQ to prevent the nephrotoxic effect of CDDP in rats as well as the mechanisms involved. Thirty-six Wistar rats divided in the following groups were used: control, tBHQ (12.5 mg/kg), CDDP (7.5 mg/kg) and tBHQ+CDDP. Twenty-four hr urine was collected at the beginning and at the end of the experiment and the rats were sacrificed 72 hr after CDDP-administration. Histological studies were performed and markers of renal function and oxidative/nitrosative stress were measured. In addition, the activity of the following antioxidant enzymes was measured: glutathione peroxidase (GPx), superoxide dismutase (SOD), glutathione reductase (GR) and glutathione-S-transferase (GST). CDDP-induced renal dysfunction, structural damage and oxidative/nitrosative were prevented by tBHQ. In addition, tBHQ completely prevented the CDDP-induced fall in GPx and GST activities. In conclusion, the present study indicates that the antioxidant activity of tBHQ is associated with its nephroprotective effect against CDDP-induced acute kidney injury in rats.
/EXPL THER/ The present study was aimed at determining the role of paraquat (PQ) in the activation of the NF-E2-related factor 2 (Nrf2)/heme oxygenase 1 (HO-1) pathway and the possible neuroprotective effects of tert-butylhydroquinone (tBHQ) pretreatment on PQ-induced neurodegeneration in vivo and in vitro. 7 mg/kg PQ treatment of male C57BL/6 mice caused decreased spontaneous locomotor activity, decreased tyrosine hydroxylase (TH)-positive neurons, increased terminal deoxynucleotidyl transferase-mediated dUTP biotin nick end-labeling (TUNEL)-positive cells in the substantia nigra, as well as increased protein levels of both nuclear Nrf2 and HO-1. In PQ-treated mice, pretreatment with 1% tBHQ (w/w) significantly attenuated impairments in behavioral performance, decreased TH-positive neurons, and increased TUNEL-positive cells in the substantia nigra, as well as increased protein expression of both nuclear Nrf2 and HO-1. Pretreatment with 40 uM tBHQ protected PC12 cells against 100 and 300 uM PQ-mediated cytotoxicity. The dual-luciferase reporter gene also revealed that the transcriptional activation of HO-1 gene expression of the antioxidant responsive element via Nrf2 occurred as a consequence of 100 and 300 uM PQ exposure. Collectively, these results clearly indicated for the first time that the Nrf2/HO-1 pathway in the substantia nigra was activated by PQ, and pretreatment with tBHQ conferred neuroprotection against PQ-induced Parkinsonism presumably by increasing Nrf2 and HO-1 expression.
For more Therapeutic Uses (Complete) data for T-BUTYLHYDROQUINONE (7 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

... In this study, tert-butylhydroquinone (tBHQ), a widely used Nrf2 activator, was initially employed to investigate the potential protective role of Nrf2 activation in saturated fatty acid (SFA)-induced hepatoxicity. As expected, SFA-induced hepatocyte cell death was prevented by tBHQ in both AML-12 mouse hepatocytes and HepG2 human hepatoma cells. However, the protective effect of tBHQ is Nrf2-independent, because the siRNA-mediated Nrf2 silencing did not abrogate tBHQ-conferred protection. Alternatively, our results revealed that autophagy activation was critically involved in the protective effect of tBHQ on lipotoxicity. tBHQ induced autophagy activation and autophagy inhibitors abolished tBHQ's protection. The induction of autophagy by tBHQ exposure was demonstrated by the increased accumulation of LC3 puncta, LC3-II conversion, and autophagic flux (LC3-II conversion in the presence of proteolysis inhibitors). Subsequent mechanistic investigation discovered that tBHQ exposure activated AMP-activated protein kinase (AMPK) and siRNA-mediated AMPK gene silencing abolished tBHQ-induced autophagy activation, indicating that AMPK is critically involved in tBHQ-triggered autophagy induction. Furthermore, our study provided evidence that tBHQ-induced autophagy activation is required for its Nrf2-activating property. Collectively, our data uncover a novel mechanism for tBHQ in protecting hepatocytes against SFA-induced lipotoxicity. tBHQ-triggered autophagy induction contributes not only to its hepatoprotective effect, but also to its Nrf2-activating property.
/An/ outbreak of H7N9 influenza in China /was/ of high concern to public health. H7 hemagglutinin (HA) plays a critical role in influenza entry and thus HA presents an attractive target for antivirals. Previous studies have suggested that the small molecule tert-butyl hydroquinone (TBHQ) inhibits the entry of influenza H3 HA by binding to the stem loop of HA and stabilizing the neutral pH conformation of HA, thereby disrupting the membrane fusion step. Based on amino acid sequence, structure and immunogenicity, H7 is a related Group 2 HA. In this work we show, using a pseudovirus entry assay, that TBHQ inhibits H7 HA-mediated entry, as well as H3 HA-mediated entry, with an IC50 ~ 6 uM. Using NMR, we show that TBHQ binds to the H7 stem loop region. STD NMR experiments indicate that the aromatic ring of TBHQ makes extensive contact with the H7 HA surface. Limited proteolysis experiments indicate that TBHQ inhibits influenza entry by stabilizing the H7 HA neutral pH conformation. Together, this work suggests that the stem loop region of H7 HA is an attractive target for therapeutic intervention and that TBHQ, which is a widely used food preservative, is a promising lead compound.

Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1948-33-0

Metabolism Metabolites

TBHQ is readily metabolized. In mouse studies, metabolism primarily involved oxidation at the tert-butyl group, followed by formation of the glucuronide conjugate and excretion in the urine, or by excretion of the free acid in feces. In rats, 80-90% of the (14)C-radiolabel was excreted in urine or feces within 96 hours, mostly as the free acid in feces with smaller amounts in urine, and less than 0.3% in expired air. More than 43 metabolites were present in the urine and feces of mice and rats. In several studies with rats and dogs, TBHQ by the oral route was shown to be well absorbed and rapidly excreted, mainly in the urine. Primary urinary metabolites in both species are the 4-O-sulfate conjugate and the 4-O-glucuronide. Excretion seems to be essentially complete after 4 days.
The dominant metabolic pathway of the presumably carcinogenic food antioxidant 2(3)-tert-butyl-4-hydroxyanisole includes O-demethylation to 2-tert-butyl(1,4)hydroquinone and subsequent peroxidation to 2-tert-butyl(1,4)paraquinone. ...
The tert-butylsemiquinone anion radical is formed from tert-butylhydroquinone and from tert-butylquinone in rat liver microsomes.
After ip administration of 3-tert-butyl-4-hydroxyanisole to rats two previously undocumented metabolites 2-tert-butyl-5-methylthiohydroquinone and 2-tert-butyl-6-methylthiohydroquinone were identified in the urine. In addition to these metabolites 3-tert-butyl-4,5-dihydroxyanisole was also detected in the urine hydrolyzed by beta-glucuronidase/sulfatase. Administration of tert-butylhydroquinone, an O-demethylated metabolite of 3-tert-butyl-4-hydroxyanisole, also resulted in the formation of the S-containing metabolites, 2-tert-butyl-5-methylthiohydroquinone and 2-tert-butyl-6-methylthiohydroquinone. After incubation of tert-butylhydroquinone with rat liver microsomes in the presence of glutathione, two metabolites were isolated and purified by HPLC. The metabolites were identified as 2-tert-butyl-5-(glutathione-S-yl)hydroquinone and 2-tert-butyl-6-(glutathione-S-yl)hydroquinone.The formation of tert-butyl hydroquinone-glutathione conjugates required NADPH molecular oxygen and glutathione. Cytochrome p450 inhibitors such as SKF 525-A and metyrapone markedly inhibited the formation of tert-butylhydroquinone-glutathione conjugates in vitro. tert-Butylhydroquinone is converted by cytochrome p450-mediated monooxygenases to a reactive metabolite 2-tert-butyl-p-benzoquinone which then conjugates with glutathione to form tert-butylhydroquinone-glutathione conjugates. Glutathione S-transferase activities do not seen to play a role in glutathione conjugation reaction of 2-tert-butyl-p-benzoquinone because cytosol fraction from rat liver homogenates did not enhance the microsome-mediated production of tert-butylhydroquinone-glutathione conjugates.

Associated Chemicals

tert-Butylquinone; 3602-55-9

Wikipedia

Tert-Butylhydroquinone
Voglibose

Use Classification

Food additives
Fragrance Ingredients
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Methods of Manufacturing

Hydroquinone is tert-butylated with isobutylene or tert-butyl alcohol in the presence of a Friedel-Crafts catalyst to produce tert-butylhydroquinone.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1,4-Benzenediol, 2-(1,1-dimethylethyl)-: ACTIVE
...Antioxidants are effective only with fresh fats which have not been allowed to oxidize. For this reason, it is important to incorporate these additives as early as possible in the preparation process. /Antioxidants/
TBHQ shows no discoloration in the presence of iron.
The antioxidants most frequently used in the US include... mono-tert-butylhydroquinone (TBHQ). These compounds are frequently added in combination with citric acid.../PRC: which complexes metal ions/.
It was cleared for food use in the US in 1972. ... It shows significantly better protection than propylgallate, especially with soybean and safflower oils, which are highly unsaturated and particularly difficult to stabilize.
For more General Manufacturing Information (Complete) data for T-BUTYLHYDROQUINONE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

A cloud-point extraction (CPE) method using Triton X-114 (TX-114) nonionic surfactant was developed for the extraction and preconcentration of propyl gallate (PG), tertiary butyl hydroquinone (TBHQ), butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT) from edible oils. The optimum conditions of CPE were 2.5% (v/v) TX-114, 0.5% (w/v) NaCl and 40 min equilibration time at 50 °C. The surfactant-rich phase was then analyzed by reversed-phase high-performance liquid chromatography with ultraviolet detection at 280 nm, using a gradient mobile phase consisting of methanol and 1.5% (v/v) acetic acid. Under the studied conditions, 4 synthetic phenolic antioxidants (SPAs) were successfully separated within 24 min. The limits of detection (LOD) were 1.9 ng/mL for PG, 11 ng/mL for TBHQ, 2.3 ng/mL for BHA, and 5.9 ng/mL for BHT. Recoveries of the SPAs spiked into edible oil were in the range 81% to 88%. The CPE method was shown to be potentially useful for the preconcentration of the target analytes, with a preconcentration factor of 14. Moreover, the method is simple, has high sensitivity, consumes much less solvent than traditional methods, and is environment-friendly. Practical Application: The method established in this article uses less organic solvent to extract SPAs from edible oils; it is simple, highly sensitive and results in no pollution to the environment.
A ... method for the determination of antioxidants, butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA) and tertiary butylhydroquinone (TBHQ) in plastic food package by gas chromatography-electron capture detection (ECD) was developed. The antioxidants were extracted by cyclohexane with ultrasonic extraction, separated by an HP-50 + chromatographic column (30 m x 0.53 mm x 1 um) and quantified by external standard method with an ECD detector. The average recoveries of antioxidants were 88% -93%, 92% - 101% and 83% -97% for BHT, BHA and TBHQ, respectively, at the spiking levels of 3.00 - 10.0 mg/kg. The corresponding relative standard deviations (RSDs, n = 5) were 2.01% - 2.89%, 2.11% - 3.19% and 2.99% - 4.02%, respectively. The limits of detection (S/N = 3) were 0.5, 0.5 and 0.8 mg/kg for BHT, BHA and TBHQ, respectively. The proposed method has been applied to the analysis of 5 kinds of polymer food package. The results indicated that all the above antioxidants were found in the practical polymer food package samples. Plastic food package contained BHT and BHA with the concentrations varying from 6.3 to 7.8 mg/kg and rubber food package contained all the three antioxidants with the concentrations varying from 9.3 to 28.4 mg/kg. This method is accurate, sensitive, highly reproducible and suitable for the analysis of residual antioxidants in polymer food package.
We report the first amperometric method for the simultaneous determination of butylated hydroxyanisole (BHA) and tert-butylhydroquinone (TBHQ) in biodiesel using batch-injection analysis (BIA) coupled to pulsed-amperometry. A sequence of potential pulses was selected in order to detect TBHQ and BHA separately in a single injection step at a glassy-carbon electrode. Samples were diluted in 50% v/v hydroethanolic solution with 0.1 mol/L HClO(4) (supporting electrolyte) before injection using an electronic pipette. The method is highly precise (RSD<1%, n=10), fast (170 injections/hr), accurate (recovery between 100 and 110%), presents low detection limits (73 and 75 nmol/L BHA and TBHQ, respectively), and can be easily adapted for on-site determinations.
/An/ electrochemistry-molecular imprinting sensor for determining tert-butylhydroquinone (TBHQ) in foodstuff was developed. TBHQ-imprinted core-shell nanoparticles (TICSNs) were fabricated using silica nanoparticles as core material. The silica nanoparticles were modified with (3-chloropropyl) trimethoxysilan and polyethylenimine, respectively, and polymerised to form the TICSNs with ethylene glycol dimethacrylate as cross-linker. The specific core-shell structure demonstrates extremely high specific surface area which greatly increases the effective binding sites and improves the recognition capability for model molecules. Under the optimal conditions, the linear range of the calibration curve was 0.1-50.0 mg/kg with the detection limit of 0.27 mg/kg. The sensor has been successfully applied to the determination of TBHQ in food samples and achieved high sensitivity and selectivity.
For more Analytic Laboratory Methods (Complete) data for T-BUTYLHYDROQUINONE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

A ... method applying sensitive and selective liquid chromatography coupled with mass spectrometry (LC/MS/MS) for analyzing tertiary-butylhydroquinone (TBHQ) and its metabolites in rat serum was validated. Using an extracted ion chromatogram (EIC) of m/z 149, free TBHQ was observed in rat serum after dosing TBHQ at 350 mg/kg to male and female Sprague-Dawley (SD) rats. Four major metabolites of TBHQ were identified-a TBHQ-sulfate, two TBHQ-sulfate-derived substances and a TBHQ-glucuronide through MS(n) spectra. Besides its simplicity, the sample treatment allows one to obtain a very good recovery of analysts, namely around 95%. This result suggests that the method described here is useful for the analysis of TBHQ and its metabolites in rat serum. Moreover, the metabolism of TBHQ was investigated using the method. After oral administration, TBHQ appear to be more completely absorbed and bio-transformed by males than females, which may result in higher acute oral toxicity of TBHQ for males than females.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

... The objective of this study was to test whether tert-butylhydroquinone (tBHQ), a well-known synthetic Nrf2 inducer, could protect human hepatocytes against arsenic-induced cytotoxicity and oxidative injuries. Our results showed that 5 and 25 umol/L tBHQ pretreatment suppressed the arsenic-induced hepatocellular cytotoxicity, reactive oxygen species generation, and hepatic lipid peroxidation, while relieved the arsenic-induced disturbances of intracellular glutathione balance. In addition, we also observed that tBHQ treatment promoted the arsenic biomethylation process and upregulated Nrf2-regulated downstream heme oxygenase-1 and NADPH: quinine oxidoreductase 1 mRNA expressions. Collectively, we suspected that Nrf2 signaling pathway may be involved in the protective effects of tBHQ against arsenic invasion in hepatocytes. These data suggest that phenolic Nrf2 inducers, such as tBHQ, represent novel therapeutic or dietary candidates for the population at high risk of arsenic poisoning.
... Pretreatment of MIN6 beta-cells with NRF2 activators, including CDDO-Im, dimethyl fumarate (DMF), and tert-butylhydroquinone (tBHQ), protected the cells from high levels of H2O2-induced cell damage. ...
... Copper has been shown to be capable of mediating the activation of several xenobiotics producing reactive oxygen and other radicals. Since copper exists in the nucleus and is closely associated with chromosomes and DNA bases, in this study we have investigated whether the activation of 1,4-hydroquinone (1,4-HQ) and a variety of other phenolic compounds by copper can induce strand breaks in double-stranded phi X-174 RF I DNA (phi X-174 relaxed form I DNA). In the presence of micromolar concentrations of Cu(II), DNA strand breaks were induced by 1,4-HQ and other phenolic compounds including 4,4'-biphenol, catechol, 1,2,4-benzenetriol, 2-methoxyestradiol, 2-hydroxyestradiol, diethylstilbestrol, butylated hydroxytoluene, butylated hydroxyanisole, tert-butylhydroquinone, ferulic acid, caffeic acid, chlorogenic acid, eugenol, 2-acetamidophenol, and acetaminophen. Structure-activity analysis shows that in the presence of Cu(II), the DNA cleaving activity for phenolic compounds with a 1,4-hydroquinone structure, such as 1,2,4-benzenetriol and tert-butylhydroquinone is greater than those with a catechol group (catechol, 2-hydroxyestradiol and caffeic acid). Those compounds having one phenol group, such as eugenol, 2-acetamidophenol, and acetaminophen, are the least reactive. In addition, the induced DNA strand breaks could be inhibited by bathocuproinedisulfonic acid, a Cu(I)-specific chelator, or catalase indicating that a Cu(II)/Cu(I) redox cycle and H2O2 generation are two major determinants involved in the observed DNA damage. Using reactive oxygen scavengers, it was observed that the DNA strand breaks induced by the 1,4-HQ/Cu(II) system could not be efficiently inhibited by hydroxyl radical scavengers, but could be protected by singlet oxygen scavengers, suggesting that either singlet oxygen or a singlet oxygen-like entity, possibly a copper-peroxide complex, but not free hydroxyl radical probably plays a role in the DNA damage. The above results would suggest that macromolecule-associated copper and reactive oxygen generation may be important factors in the mechanism of 1,4-HQ and other phenolic compound-induced DNA damage in target cells.
The effects of diethyl maleate on the cytotoxicity of phenyl-hydroquinone and other hydroquinones were studied in freshly isolated rat hepatocytes. ... Among other hydroquinones (0.5 mM), tert-butyl-hydroquinone-induced cytotoxicity was decreased by diethyl maleate (1.25 mM) ... .
For more Interactions (Complete) data for T-BUTYLHYDROQUINONE (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Bavol D, Economou A, Zima J, Barek J, Dejmkova H. Simultaneous determination of tert-butylhydroquinone, propyl gallate, and butylated hydroxyanisole by flow-injection analysis with multiple-pulse amperometric detection. Talanta. 2018 Feb 1;178:231-236. doi: 10.1016/j.talanta.2017.09.032. Epub 2017 Sep 12. PubMed PMID: 29136816.
2: Li J, Bi Y, Yang H, Wang D. Antioxidative Properties and Interconversion of tert-Butylhydroquinone and tert-Butylquinone in Soybean Oils. J Agric Food Chem. 2017 Dec 6;65(48):10598-10603. doi: 10.1021/acs.jafc.7b04517. Epub 2017 Nov 21. PubMed PMID: 29129059.
3: Takeda M, Oyama K, Kamemura N, Kanemaru K, Yuasa K, Yokoigawa K, Oyama Y. Change in plasma membrane potential of rat thymocytes by tert-butylhydroquinone, a food additive: Possible risk on lymphocytes. Food Chem Toxicol. 2017 Nov;109(Pt 1):296-301. doi: 10.1016/j.fct.2017.09.017. Epub 2017 Sep 9. PubMed PMID: 28899772.
4: Bai J, Yu XJ, Liu KL, Wang FF, Li HB, Shi XL, Zhang Y, Huo CJ, Li X, Gao HL, Qi J, Liu JJ, Zhu GQ, Chen WS, Cui W, Kang YM. Tert-butylhydroquinone attenuates oxidative stress and inflammation in hypothalamic paraventricular nucleus in high salt-induced hypertension. Toxicol Lett. 2017 Nov 5;281:1-9. doi: 10.1016/j.toxlet.2017.08.018. Epub 2017 Aug 24. PubMed PMID: 28844481.
5: Bai J, Yu XJ, Liu KL, Wang FF, Jing GX, Li HB, Zhang Y, Huo CJ, Li X, Gao HL, Qi J, Kang YM. Central administration of tert-butylhydroquinone attenuates hypertension via regulating Nrf2 signaling in the hypothalamic paraventricular nucleus of hypertensive rats. Toxicol Appl Pharmacol. 2017 Oct 15;333:100-109. doi: 10.1016/j.taap.2017.08.012. Epub 2017 Aug 24. PubMed PMID: 28842207.
6: Danielli NM, Trevisan R, Mello DF, Fischer K, Deconto VS, Bianchini A, Bainy ACD, Dafre AL. Contrasting effects of a classic Nrf2 activator, tert-butylhydroquinone, on the glutathione-related antioxidant defenses in Pacific oysters, Crassostrea gigas. Mar Environ Res. 2017 Sep;130:142-149. doi: 10.1016/j.marenvres.2017.07.020. Epub 2017 Jul 22. PubMed PMID: 28764960.
7: Xu W, Li F, Xu Z, Sun B, Cao J, Liu Y. Tert-butylhydroquinone protects PC12 cells against ferrous sulfate-induced oxidative and inflammatory injury via the Nrf2/ARE pathway. Chem Biol Interact. 2017 Aug 1;273:28-36. doi: 10.1016/j.cbi.2017.05.021. Epub 2017 Jun 2. PubMed PMID: 28583816.
8: Li J, Bi Y, Sun S, Peng D. Simultaneous analysis of tert-butylhydroquinone, tert-butylquinone, butylated hydroxytoluene, 2-tert-butyl-4-hydroxyanisole, 3-tert-butyl-4-hydroxyanisole, α-tocopherol, γ-tocopherol, and δ-tocopherol in edible oils by normal-phase high performance liquid chromatography. Food Chem. 2017 Nov 1;234:205-211. doi: 10.1016/j.foodchem.2017.04.176. Epub 2017 May 2. PubMed PMID: 28551227.
9: Zhou NQ, Liu N, Li P, Ping S, Peng QS, Shi WD. Tert-butylhydroquinone promotes angiogenesis and improves heart functions in rats after myocardial infarction. Clin Exp Hypertens. 2017;39(5):402-408. doi: 10.1080/10641963.2016.1259322. Epub 2017 May 23. PubMed PMID: 28534651.
10: Shintyapina AB, Vavilin VA, Safronova OG, Lyakhovich VV. The gene expression profile of a drug metabolism system and signal transduction pathways in the liver of mice treated with tert-butylhydroquinone or 3-(3'-tert-butyl-4'-hydroxyphenyl)propylthiosulfonate of sodium. PLoS One. 2017 May 3;12(5):e0176939. doi: 10.1371/journal.pone.0176939. eCollection 2017. PubMed PMID: 28467491; PubMed Central PMCID: PMC5415222.
11: Guo Y, Guo Y, Xie Y, Cheng Y, Qian H, Yao W. Regeneration of tert-butylhydroquinone by tea polyphenols. Food Res Int. 2017 May;95:1-8. doi: 10.1016/j.foodres.2017.02.009. Epub 2017 Feb 20. PubMed PMID: 28395816.
12: Tusi SK, Manesh TE, Fathollahi MS, Bagherian A. Can tert-butylhydroquinone improve the healing of extracted tooth socket in rats? Dent Res J (Isfahan). 2017 Jan-Feb;14(1):8-12. PubMed PMID: 28348611; PubMed Central PMCID: PMC5356394.
13: Zagorski JW, Maser TP, Liby KT, Rockwell CE. Nrf2-Dependent and -Independent Effects of tert-Butylhydroquinone, CDDO-Im, and H(2)O(2) in Human Jurkat T Cells as Determined by CRISPR/Cas9 Gene Editing. J Pharmacol Exp Ther. 2017 May;361(2):259-267. doi: 10.1124/jpet.116.238899. Epub 2017 Mar 9. PubMed PMID: 28280124; PubMed Central PMCID: PMC5399638.
14: Monteiro TO, Tanaka AA, Damos FS, Luz RC. Photoelectrochemical determination of tert-butylhydroquinone in edible oil samples employing CdSe/ZnS quantum dots and LiTCNE. Food Chem. 2017 Jul 15;227:16-21. doi: 10.1016/j.foodchem.2017.01.089. Epub 2017 Jan 18. PubMed PMID: 28274417.
15: Zeng XP, Li XJ, Zhang QY, Liu QW, Li L, Xiong Y, He CX, Wang YF, Ye QF. Tert-Butylhydroquinone Protects Liver Against Ischemia/Reperfusion Injury in Rats Through Nrf2-Activating Anti-Oxidative Activity. Transplant Proc. 2017 Mar;49(2):366-372. doi: 10.1016/j.transproceed.2016.12.008. PubMed PMID: 28219600.
16: Jin XL, Wang K, Liu L, Liu HY, Zhao FQ, Liu JX. Nuclear factor-like factor 2-antioxidant response element signaling activation by tert-butylhydroquinone attenuates acute heat stress in bovine mammary epithelial cells. J Dairy Sci. 2016 Nov;99(11):9094-9103. doi: 10.3168/jds.2016-11031. Epub 2016 Aug 31. PubMed PMID: 27592432.
17: Liu C, Li J, Bi Y, Wang X, Sun S, Yang G. Thermal Losses of Tertiary Butylhydroquinone (TBHQ) and Its Effect on the Qualities of Palm Oil. J Oleo Sci. 2016 Sep 1;65(9):739-48. doi: 10.5650/jos.ess16041. Epub 2016 Jul 29. PubMed PMID: 27477072.
18: Xu BC, Long HB, Luo KQ. Tert-butylhydroquinone lowers blood pressure in AngII-induced hypertension in mice via proteasome-PTEN-Akt-eNOS pathway. Sci Rep. 2016 Jul 20;6:29589. doi: 10.1038/srep29589. PubMed PMID: 27435826; PubMed Central PMCID: PMC4951646.
19: Shi X, Li Y, Hu J, Yu B. Tert-butylhydroquinone attenuates the ethanol-induced apoptosis of and activates the Nrf2 antioxidant defense pathway in H9c2 cardiomyocytes. Int J Mol Med. 2016 Jul;38(1):123-30. doi: 10.3892/ijmm.2016.2605. Epub 2016 May 25. PubMed PMID: 27220726; PubMed Central PMCID: PMC4899004.
20: Zhang S, Tian M, Li J, Han P, Huang Q, Lyu H. [Influence of tert-butylhydroquinone on the islets function and expression of HO-1 and VEGF in retina of type 2 diabetic rats]. Zhonghua Yan Ke Za Zhi. 2016 May;52(5):373-81. doi: 10.3760/cma.j.issn.0412-4081.2016.05.012. Chinese. PubMed PMID: 27220712.

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